REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[C:11]1([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](=S)=S>>[Cl:5][CH2:6][CH2:7][C:8]([C:14]1[CH:15]=[CH:16][C:11]([CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23][CH3:24])=[O:22])=[CH:12][CH:13]=1)=[O:9] |f:0.1.2.3|
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Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
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Type
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CUSTOM
|
Details
|
The reaction mixture is subsequently stirred for a further 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a stirring flask equipped with a reflux condenser
|
Type
|
WASH
|
Details
|
rinsing
|
Type
|
TEMPERATURE
|
Details
|
warmed slightly
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then pipetted into a stirred mixture of ice, water and ether
|
Type
|
WASH
|
Details
|
The organic phase is washed neutral with bicarbonate solution and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4 the solvent
|
Type
|
CUSTOM
|
Details
|
is removed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)CCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |